molecular formula C14H11Cl3N2O B8735253 4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole CAS No. 106123-55-1

4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B8735253
CAS No.: 106123-55-1
M. Wt: 329.6 g/mol
InChI Key: SQQSEAAIRBSLPF-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes multiple chlorine atoms and a prop-2-ynoxy group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Attachment of the prop-2-ynoxy group: This step involves the reaction of the chlorinated pyrazole with a propargyl alcohol derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.

Scientific Research Applications

4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the formulation of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as a herbicide, it may inhibit key enzymes involved in plant growth, leading to the death of unwanted plants.

Comparison with Similar Compounds

Similar Compounds

    Tiafenacil: Another herbicidal compound with a similar structure.

    Flazasulfuron: A sulfonylurea herbicide with comparable applications.

Uniqueness

4-Chloro-1-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple chlorine atoms and prop-2-ynoxy group make it particularly effective in certain applications, such as herbicidal activity.

Properties

CAS No.

106123-55-1

Molecular Formula

C14H11Cl3N2O

Molecular Weight

329.6 g/mol

IUPAC Name

4-chloro-1-(2,4-dichloro-5-prop-2-ynoxyphenyl)-3,5-dimethylpyrazole

InChI

InChI=1S/C14H11Cl3N2O/c1-4-5-20-13-7-12(10(15)6-11(13)16)19-9(3)14(17)8(2)18-19/h1,6-7H,5H2,2-3H3

InChI Key

SQQSEAAIRBSLPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=C(C=C2Cl)Cl)OCC#C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2,4-dichloro-5-hydroxyphenyl)-3,5-dimethyl-4-chloropyrazole (29.2 g) and propargyl bromide (12.0 g) were added to a solution of sodium methoxide which was previously prepared from metallic sodium (2.3 g) and methanol (200 ml). The resulting mixture was heated under reflux, with stirring for 3 hours. To the reaction mixture, after cooling, were added water and toluene to form two layers. The toluene layer as formed was separated, washed with water and then dried over anhydrous sodium sulfate. Removal of the solvent by distillation in vacuo gave the titled compound (30.1 g) as a pale brown crystalline solid. Recrystallization of this solid from a mixture of cyclohexane/acetone afforded a white crystalline solid. m.p. 156.5°-158° C.
Name
1-(2,4-dichloro-5-hydroxyphenyl)-3,5-dimethyl-4-chloropyrazole
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29.2 g
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reactant
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12 g
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sodium methoxide
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200 mL
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solvent
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